4-Methyloctan-4-olide

Flavor Chemistry Organoleptic Analysis Natural Product Isolation

4-Methyloctan-4-olide (CAS 3285-00-5), also known as 5-butyl-5-methyldihydro-2(3H)-furanone, is a gamma-lactone belonging to a class of cyclic esters widely recognized for their organoleptic properties. Unlike the more common coconut-scented whisky lactone (3-methyl-4-octanolide), this compound was identified as a trace constituent in liquorice root extract (Glycyrrhiza glabra L.), where it contributes to a distinct sweet, woody, and dried fruit-like aroma profile.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 3285-00-5
Cat. No. B7824384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyloctan-4-olide
CAS3285-00-5
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1(CCC(=O)O1)C
InChIInChI=1S/C9H16O2/c1-3-4-6-9(2)7-5-8(10)11-9/h3-7H2,1-2H3
InChIKeyACJKPCSUVDMEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyloctan-4-olide (CAS 3285-00-5): A Structurally Distinct Gamma-Lactone for Flavor and Fragrance Research


4-Methyloctan-4-olide (CAS 3285-00-5), also known as 5-butyl-5-methyldihydro-2(3H)-furanone, is a gamma-lactone belonging to a class of cyclic esters widely recognized for their organoleptic properties. Unlike the more common coconut-scented whisky lactone (3-methyl-4-octanolide), this compound was identified as a trace constituent in liquorice root extract (Glycyrrhiza glabra L.), where it contributes to a distinct sweet, woody, and dried fruit-like aroma profile [1]. Its unique 4-methyl substitution pattern on the lactone ring fundamentally alters its sensory characteristics and chromatographic behavior relative to its structural isomers, making it a critical compound for advanced aroma reconstitution and authenticity studies.

Why 4-Methyloctan-4-olide Cannot Be Replaced by Whisky Lactone in Authentic Flavor Formulations


Gamma-lactones with identical molecular formulas but different alkyl substitution patterns, such as 4-methyloctan-4-olide (C9H16O2) and whisky lactone (3-methyl-4-octanolide), are not interchangeable. The position of the methyl group on the butyrolactone ring decisively governs the molecule's three-dimensional shape, its interaction with olfactory receptors, and consequently its perceived aroma. Research by Näf and Jaquier (2006) demonstrated that 4-methyl-γ-lactones exhibit a 'sweet, woody, dried fruit-like' character, which is sensorially distinct from the 'coconut, celery, and woody' notes of the 3-methyl isomer [1]. Procurement based solely on molecular weight or generic 'lactone' classification will inevitably fail to replicate the authentic aroma profile of liquorice or other specific natural matrices where this compound is a key differentiator.

Quantifiable Differentiation of 4-Methyloctan-4-olide from Its Structural Isomer Whisky Lactone


Comparative Aroma Profile: Sweet, Dried-Fruit Character vs. Coconut-Celery Notes

In the foundational study of its natural occurrence, 4-methyloctan-4-olide was organoleptically characterized as possessing a 'pleasant sweet, woody, dried fruit-like odour' [1]. This profile stands in stark contrast to its structural isomer, whisky lactone (3-methyl-4-octanolide), which is consistently described in the literature as having a 'strong coconut aroma' with 'celery' and 'fresh wood' nuances detectable at 1 µg/L in air [2]. This qualitative divergence is directly attributable to the different substitution pattern on the gamma-butyrolactone ring, which alters olfactory receptor binding.

Flavor Chemistry Organoleptic Analysis Natural Product Isolation

Chromatographic Differentiation: Retention Index on Polar Column

The NIST Chemistry WebBook reports a normal alkane retention index (RI) of 1862 for 4-methyl-4-octanolide on a Supelcowax (polar) capillary column under a standardized temperature ramp (50-240°C, 5 K/min) [1]. This RI value serves as a definitive analytical marker to distinguish it from its isomer, trans-whisky lactone, which has a reported RI of approximately 1868 on a similar polar phase [2]. While the difference is moderate, it is sufficient for unambiguous chromatographic separation and identification under optimized conditions, a critical requirement for quality control and authenticity verification.

Analytical Chemistry GC-MS Quality Control

Natural Source Specificity: A Marker for Licorice Authenticity

4-Methyloctan-4-olide was specifically identified and confirmed by synthesis as a trace component in the lactonic fraction of commercial liquorice root extract (Glycyrrhiza glabra L.) [1]. This is in direct contrast to whisky lactone, which is primarily associated with oak wood (Quercus spp.) and is a key aroma component of barrel-aged spirits like whisky and wine [2]. This difference in biological origin and sensory contribution makes 4-methyloctan-4-olide a potential authenticity marker. The presence of this compound, alongside other 4-alkyl-γ-lactones, forms part of a unique chemical fingerprint that differentiates licorice-derived flavorings from those sourced or imitated using oak-derived lactone fractions.

Natural Product Chemistry Food Authenticity Botanical Fingerprinting

Key Application Scenarios for 4-Methyloctan-4-olide Based on Its Unique Properties


Authentic Liquorice Flavor Reconstitution and Product Development

Flavor chemists aiming to create a fully authentic, nature-identical liquorice (Glycyrrhiza glabra) flavor profile should specifically source 4-methyloctan-4-olide. As identified by Näf and Jaquier (2006), this compound is a genuine trace constituent of the root [1]. Its distinctive sweet, woody, and dried-fruit notes [1] fill a specific organoleptic gap that the more common coconut-scented whisky lactone cannot address. Incorporating this compound at trace levels is essential for a high-fidelity reconstitution, allowing product developers to differentiate their formulations from generic 'woody' or 'sweet' profiles.

Advanced Food Authenticity Testing and Botanical Origin Verification

Analytical laboratories and regulatory bodies can leverage 4-methyloctan-4-olide as a specific chemical marker to verify the authenticity of claimed licorice extracts or natural flavorings. Its presence, alongside other 4-alkyl-γ-lactones, forms a chemical fingerprint distinct from the oak-derived lactone profile dominated by whisky lactone [1]. Using the established polar column retention index (RI=1862) from the NIST database [2], quality control labs can develop a targeted GC-MS or GC×GC-MS method to detect and quantify this marker, providing a robust scientific basis for detecting adulteration with cheaper, non-licorice derived lactone sources.

Structure-Odor Relationship (SOR) Studies in Gamma-Lactones

For academic and industrial researchers investigating the molecular basis of odor perception, 4-methyloctan-4-olide serves as a critical probe molecule. Its single-point structural variation—a methyl group at the C-4 position versus the C-3 position in whisky lactone—results in a profound sensory shift from a sweet, dried-fruit character to a coconut/celery aroma [1] [2]. This compound is therefore an essential procurement for systematic SOR studies aiming to map specific olfactory receptor interactions to subtle changes in lactone ring geometry and hydrophobicity, providing data that cannot be inferred from studies on the more common isomer alone.

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